molecular formula C22H19NO3 B2514009 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide CAS No. 866132-91-4

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide

Cat. No. B2514009
CAS RN: 866132-91-4
M. Wt: 345.398
InChI Key: MJPVUTSHKLVRCO-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide (2,3-DHI-FMB) is a novel compound synthesized from indene and benzoic acid derivatives. It is a member of the indene-furyl carboxamide family, a group of compounds with potential therapeutic applications. This compound has been studied for its possible applications in the field of medicinal chemistry, and has been found to have promising effects on a variety of biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Some studies have described efficient methods for synthesizing derivatives of 2,3-dihydro-1H-indene. For instance, Mosslemin et al. (2013) reported a simple and efficient method for synthesizing 5-hydroxy-4-aryl-2,5-dihydrofuran-2,3-dicarboxylate derivatives using 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides, acetylene esters, and triphenylphosphine or trimethylphosphite (Mosslemin et al., 2013).

  • Development of Novel Compounds : Researchers have developed new compounds using 2,3-dihydro-1H-indene derivatives. For example, Kobayashi et al. (2010) developed 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones and 3,3-disubstituted (E)-1-(arylimino)-1,3-dihydroisobenzofurans (Kobayashi et al., 2010).

  • Luminescent Properties : Srivastava et al. (2017) studied compounds connected to benzoic acid chloride via methylene group, which exhibited luminescent properties in DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution (Srivastava et al., 2017).

  • Catalyzed Reactions : Gabriele et al. (2006) synthesized 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines (Gabriele et al., 2006).

  • Intermolecular Interactions : Saeed et al. (2020) explored the intermolecular interactions in antipyrine-like derivatives, finding that molecular sheets are primarily formed by hydrogen bonds, stabilized via electrostatic energy contribution (Saeed et al., 2020).

  • Molecular Assembly and Ferroelectric Response : Shishido et al. (2014) examined the molecular assemblies of benzenecarboxamide derivatives in various states, observing significant organogelation characteristics (Shishido et al., 2014).

  • Potential Anti-Inflammatory Agents : Sheridan et al. (2009) reported the synthesis of novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol with significant anti-inflammatory activity (Sheridan et al., 2009).

properties

IUPAC Name

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPVUTSHKLVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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